6-Nitro-1,3-benzoxazol-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-nitro-1,3-benzoxazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O3/c8-7-9-5-2-1-4(10(11)12)3-6(5)13-7/h1-3H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHYVXILHAMUPRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])OC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70482475 | |

| Record name | 2-amino-6-nitrobenzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70482475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6458-17-9 | |

| Record name | 2-amino-6-nitrobenzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70482475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 6-Nitro-1,3-benzoxazol-2-amine

Introduction

The benzoxazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1] Derivatives of this heterocyclic system exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] Within this class, 6-Nitro-1,3-benzoxazol-2-amine stands out as a pivotal synthetic intermediate. The presence of the nitro group, a strong electron-withdrawing moiety, significantly influences the electronic properties of the benzoxazole ring, while the 2-amino group provides a crucial handle for further chemical derivatization.[1]

This guide offers a comprehensive, field-proven methodology for the synthesis and rigorous characterization of this compound (CAS No. 6458-17-9).[4] It is designed for researchers, scientists, and drug development professionals, providing not only step-by-step protocols but also the underlying scientific rationale for key experimental choices.

Molecular Structure and Physicochemical Properties

The structural integrity and physicochemical properties of a compound are foundational to its application in research and development. This compound is a small, rigid molecule whose properties are dictated by the fused aromatic system and its functional groups.

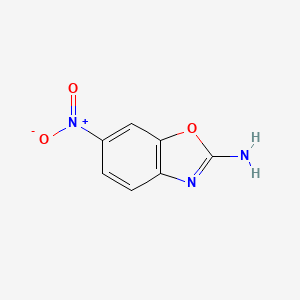

Caption: 2D Structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 6458-17-9 | [4] |

| Molecular Formula | C₇H₅N₃O₃ | [4] |

| Molecular Weight | 179.13 g/mol | [4] |

| Appearance | Expected to be a light yellow solid | [5] |

| Purity (Typical) | ≥97% | |

| Storage Temperature | Room Temperature, in a dry place | [5] |

Synthesis of this compound

The synthesis of 2-aminobenzoxazoles is most classically achieved through the cyclization of ortho-aminophenol precursors.[1] The strategy outlined here employs the reaction of 2-amino-5-nitrophenol with cyanogen bromide, a robust and direct method for constructing the desired heterocyclic core.[6][7]

Retrosynthetic Analysis

The logical disconnection of this compound points directly to 2-amino-5-nitrophenol as the key starting material. The 2-amino group and the oxazole nitrogen are conceptually derived from a cyanating agent, such as cyanogen bromide.

Caption: Retrosynthetic pathway for the target molecule.

Reaction Mechanism

The formation of the benzoxazole ring proceeds via a well-established addition-cyclization mechanism. The causality is as follows:

-

Nucleophilic Attack: The primary amine of 2-amino-5-nitrophenol acts as a nucleophile, attacking the electrophilic carbon of cyanogen bromide.

-

Intermediate Formation: This initial attack forms a reactive cyanamide intermediate and releases hydrobromic acid.

-

Intramolecular Cyclization: The proximate phenolic hydroxyl group then performs a nucleophilic attack on the nitrile carbon. This is the key ring-forming step.

-

Tautomerization: The resulting endocyclic imine tautomerizes to the more stable aromatic 2-amino-benzoxazole structure.

Caption: Plausible reaction mechanism for the synthesis.

Detailed Experimental Protocol

Disclaimer: This protocol involves the use of cyanogen bromide, which is highly toxic and should only be handled by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Reagents and Materials:

-

2-Amino-5-nitrophenol (1.0 eq)

-

Cyanogen bromide (BrCN) (1.1 eq)

-

Methanol (reagent grade)

-

Sodium bicarbonate (NaHCO₃)

-

Deionized water

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and hotplate

-

Standard laboratory glassware

-

Filtration apparatus (Büchner funnel)

-

TLC plates (silica gel 60 F254)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 2-amino-5-nitrophenol (1.0 eq) in methanol (approx. 15-20 mL per gram of aminophenol).

-

Reagent Addition: While stirring the suspension at room temperature, carefully add a solution of cyanogen bromide (1.1 eq) in a minimal amount of methanol.

-

Reaction: Heat the reaction mixture to reflux (approx. 65°C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) using an appropriate eluent system (e.g., Toluene:Ethyl Acetate:Formic Acid 5:4:1).[8]

-

Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker of cold deionized water.

-

Neutralization & Precipitation: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7. A precipitate should form.

-

Isolation: Collect the crude solid product by vacuum filtration, washing thoroughly with cold deionized water to remove any inorganic salts.

-

Drying: Dry the collected solid in a vacuum oven at 40-50°C to a constant weight.

Purification

The crude product is typically purified by recrystallization to achieve high purity. Ethanol is often a suitable solvent for this class of compounds.[8]

Recrystallization Protocol:

-

Dissolve the crude, dry solid in a minimum amount of hot ethanol in an Erlenmeyer flask.

-

If the solution is colored by impurities, a small amount of activated charcoal can be added, and the solution briefly heated before hot filtration to remove the charcoal.

-

Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Characterization and Structural Elucidation

Unambiguous confirmation of the synthesized compound's identity and purity is achieved through a combination of spectroscopic and chromatographic techniques.

Caption: Overall workflow from synthesis to final confirmation.

Spectroscopic Analysis

The following tables summarize the expected spectral data for this compound based on data from analogous structures and spectral databases.[2][9][10]

Table 2: Expected ¹H NMR Spectral Data (DMSO-d₆, 400 MHz)

| Chemical Shift (δ ppm) | Multiplicity | Assignment | Rationale |

| ~8.2 - 8.4 | d | H-7 | Ortho to the electron-withdrawing nitro group, deshielded. |

| ~7.8 - 8.0 | dd | H-5 | Influenced by both the nitro group and the fused ring system. |

| ~7.4 - 7.6 | d | H-4 | Ortho to the oxazole oxygen. |

| ~7.0 - 7.5 (broad) | s | -NH₂ | Exchangeable protons, signal is typically broad and concentration-dependent. |

Table 3: Expected ¹³C NMR Spectral Data (DMSO-d₆, 100 MHz)

| Chemical Shift (δ ppm) | Assignment | Rationale |

| >160 | C-2 | Carbon attached to two heteroatoms (O and N), highly deshielded. |

| ~145-150 | C-7a | Fused ring carbon adjacent to oxygen. |

| ~142-146 | C-6 | Carbon directly attached to the electron-withdrawing nitro group. |

| ~138-142 | C-3a | Fused ring carbon adjacent to nitrogen. |

| ~115-120 | C-5 | Aromatic carbon. |

| ~110-115 | C-4 | Aromatic carbon. |

| ~105-110 | C-7 | Aromatic carbon shielded by the adjacent nitro group. |

Table 4: Expected FT-IR Spectral Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3450 - 3300 | N-H Stretch | Amine (-NH₂) |

| 3100 - 3000 | C-H Stretch | Aromatic C-H |

| 1640 - 1600 | C=N Stretch | Benzoxazole Ring |

| 1550 - 1500 | N-O Asymmetric Stretch | Nitro (-NO₂) |

| 1360 - 1320 | N-O Symmetric Stretch | Nitro (-NO₂) |

| 1250 - 1200 | C-O Stretch | Aryl Ether |

Mass Spectrometry

-

Expected M⁺: The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ at m/z 179.13 or 180.14, respectively, confirming the molecular weight.

Safety and Handling

Proper handling of this compound and its precursors is critical for laboratory safety.

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This technical guide provides a robust and well-rationalized framework for the synthesis and characterization of this compound. By following the detailed protocols for synthesis, purification, and comprehensive structural analysis, researchers can confidently produce and validate this valuable chemical intermediate. The strategic importance of this molecule as a building block for developing novel therapeutic agents underscores the need for reliable and reproducible scientific methods, as detailed herein.

References

-

Šlachtová, V., Gucký, T., & Kysilka, O. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(22), 19536–19547. [Link]

- Skrydstrup, T. (1959). Method of making 2-amino-5-substituted-1,3,4-oxadiazoles. U.S. Patent No. 2,883,391. Washington, DC: U.S.

-

Šlachtová, V., Gucký, T., & Kysilka, O. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ResearchGate. [Link]

-

Šlachtová, V., Gucký, T., & Kysilka, O. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. PMC. [Link]

-

Sigma-Aldrich. (n.d.). This compound | 6458-17-9. Retrieved from Sigma-Aldrich China. [Link]

-

Stenutz, R. (n.d.). 6-nitro-2(3H)-benzoxazolone. Retrieved from Stenutz. [Link]

-

Yılmaz, F., et al. (2020). Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. Molecules, 25(15), 3379. [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). 6-NITRO-1,3-BENZOXAZOLE. Retrieved from Chemdad. [Link]

-

Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from Royal Society of Chemistry. [Link]

-

Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2012). Synthesis, spectral characterization and antimicrobial evaluation of some novel Schiff base derivatives of 2-amino-6-nitro benzothiazole. RJPBCS, 3(4), 847-854. [Link]

-

Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from Royal Society of Chemistry. [Link]

-

Siddiqui, N., et al. (2020). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Heliyon, 6(10), e05273. [Link]

-

ResearchGate. (2021). How to recrystallize amine compound and it is not soluble in common organic solvents. Retrieved from ResearchGate. [Link]

-

Royal Society of Chemistry. (n.d.). 1H NMR spectrum of 6-phenyl-2-(2-nitrophenyl)-benzoxazole (3ka) in CDCl3 at 400 MHz. Retrieved from Royal Society of Chemistry. [Link]

Sources

- 1. This compound | 6458-17-9 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - CAS:6458-17-9 - Sunway Pharm Ltd [3wpharm.com]

- 5. 6-NITRO-1,3-BENZOXAZOLE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rjpbcs.com [rjpbcs.com]

- 9. application.wiley-vch.de [application.wiley-vch.de]

- 10. rsc.org [rsc.org]

An In-depth Technical Guide to the Physicochemical Properties of 6-Nitro-1,3-benzoxazol-2-amine

Foreword: The Benzoxazole Scaffold in Modern Chemistry

The benzoxazole framework, a bicyclic system comprising a benzene ring fused to an oxazole ring, represents a cornerstone in the fields of medicinal chemistry, drug discovery, and materials science.[1] This privileged scaffold is renowned for its ability to interact with a multitude of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] The inherent stability of the benzoxazole ring, combined with its capacity for extensive functionalization, renders it an exceptionally versatile building block for the synthesis of complex, bioactive molecules.[1] This guide focuses on a specific, highly functionalized derivative, 6-Nitro-1,3-benzoxazol-2-amine, to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its physicochemical properties and potential applications.

Molecular Structure and Key Features

This compound is a derivative of the benzoxazole core, distinguished by two critical functional groups that profoundly influence its chemical behavior and biological potential.[1]

-

Benzoxazole Core : A planar, aromatic bicyclic system that provides a rigid scaffold.[5]

-

2-Amino Group : Positioned on the oxazole moiety, this group can act as a hydrogen bond donor and a nucleophile, which is crucial for its interaction with biological targets and its utility as a synthetic intermediate.[1]

-

6-Nitro Group : An electron-withdrawing group attached to the benzene ring. This group significantly modulates the electronic properties of the entire molecule, influencing its reactivity and pKa.[1]

The interplay of these features makes this compound a subject of significant interest for further chemical exploration and development.

Core Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is compiled from various chemical databases and is essential for its handling, characterization, and application in experimental settings.

| Property | Value | Source(s) |

| CAS Number | 6458-17-9 | [1][6][7] |

| Molecular Formula | C₇H₅N₃O₃ | [1][6][7] |

| Molecular Weight | 179.13 g/mol | [1][7] |

| IUPAC Name | This compound | [6] |

| InChI Key | UHYVXILHAMUPRP-UHFFFAOYSA-N | [1][6] |

| Storage Temperature | Room Temperature / Ambient | [6][8] |

| Physical Form | Solid | [8] |

Spectroscopic Profile

The structural elucidation of this compound relies on a combination of spectroscopic techniques. Below is an analysis of the expected spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR : The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amine protons. The protons on the benzene ring will appear in the aromatic region, with their chemical shifts influenced by the electron-withdrawing nitro group and the fused oxazole ring. The amine (NH₂) protons will likely appear as a broad singlet, and its position can be sensitive to the solvent and concentration.[9] The addition of D₂O would cause the amine proton signal to disappear, confirming its identity.[9]

-

¹³C NMR : The carbon NMR spectrum will display signals for the seven unique carbon atoms in the molecule. The carbons in the aromatic ring will resonate in the typical downfield region for sp² carbons. The carbon atom at the 2-position, bonded to two nitrogen atoms and an oxygen atom, is expected to be significantly deshielded and appear at a lower field.[9]

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present. Key expected absorption bands include:

-

N-H Stretching : Primary amines typically show two bands in the region of 3300-3500 cm⁻¹ corresponding to asymmetric and symmetric stretching vibrations.[9]

-

N-O Stretching (Nitro Group) : Strong absorption bands are expected around 1500-1550 cm⁻¹ (asymmetric) and 1300-1350 cm⁻¹ (symmetric).

-

C=N Stretching : The carbon-nitrogen double bond within the oxazole ring will likely show an absorption in the 1600-1690 cm⁻¹ region.

-

Aromatic C=C Stretching : Multiple bands are expected in the 1450-1600 cm⁻¹ range.

Mass Spectrometry (MS)

In a mass spectrum, this compound is expected to show a molecular ion peak (M⁺) at an m/z value corresponding to its molecular weight (approximately 179.03).

Synthesis and Reactivity

Synthetic Approach

A common and logical synthetic route to 2-aminobenzoxazole derivatives involves the reaction of a substituted 2-aminophenol.[1] For this compound, the precursor would be 2-amino-5-nitrophenol. The synthesis can be conceptualized as a cyclization reaction, often involving a reagent like cyanogen bromide or a similar cyclizing agent to form the 2-amino-substituted oxazole ring.

Caption: Synthetic workflow for this compound.

Chemical Reactivity

The reactivity of this molecule is dictated by its functional groups:

-

The 2-amino group provides a site for nucleophilic attack and can be readily acylated, alkylated, or used in coupling reactions to build more complex structures.

-

The nitro group is strongly electron-withdrawing, which deactivates the benzene ring towards electrophilic aromatic substitution. However, it can be reduced to an amino group, providing a handle for further functionalization and dramatically altering the molecule's electronic properties and biological activity.[10] This transformation opens up a pathway to a variety of 2,6-diaminobenzoxazole derivatives.

Applications in Research and Drug Development

While specific applications of this compound are primarily in research and development, the broader class of benzoxazole derivatives has shown significant promise in several therapeutic areas.

-

Antimicrobial Research : Benzoxazole analogues have demonstrated notable in vitro activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[2][3] The presence of a nitro group on the benzoxazole scaffold is a common feature in compounds investigated for antimicrobial properties.[2]

-

Anticancer Research : Numerous benzoxazole derivatives have been evaluated for their anticancer potential, with some showing potent activity against cell lines such as human colorectal carcinoma (HCT116).[2][11]

-

Chemical Intermediate : This compound serves as a crucial intermediate in the synthesis of a wide array of other molecules.[10][12] The reactive amino and reducible nitro groups allow for the systematic modification of the benzoxazole scaffold to perform structure-activity relationship (SAR) studies, which are fundamental to modern drug discovery.[10]

Caption: Role as a versatile scaffold in drug discovery.

Experimental Protocol: General Synthesis of 2-Substituted Benzoxazoles

This protocol describes a general method for synthesizing 2-substituted benzoxazoles from 2-aminophenols, which can be adapted for the synthesis of the title compound.

Objective : To synthesize a 2-substituted benzoxazole via the condensation and cyclization of a 2-aminophenol and a suitable carbonyl-containing compound or its equivalent.

Materials :

-

Substituted 2-aminophenol (e.g., 2-amino-5-nitrophenol)

-

Cyclizing agent/second reactant (e.g., cyanogen bromide, carboxylic acid, aldehyde)

-

Appropriate solvent (e.g., ethanol, polyphosphoric acid)

-

Acid or base catalyst (if required)

-

Standard laboratory glassware for reflux and work-up

-

Purification supplies (e.g., silica gel for chromatography, recrystallization solvents)

Procedure :

-

Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the substituted 2-aminophenol in the chosen solvent.

-

Addition of Reagents : Add the second reactant (e.g., an aldehyde or carboxylic acid) to the flask. If a catalyst is required, it should be added at this stage. For the synthesis of 2-amino benzoxazoles, a reagent like cyanogen bromide is often used.

-

Reaction Conditions : Heat the reaction mixture to reflux and maintain it for the required duration, which can range from a few hours to overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up : Once the reaction is complete, cool the mixture to room temperature. The work-up procedure will vary depending on the solvent and reagents used. Typically, it involves quenching the reaction with water or a basic solution, followed by extraction of the product into an organic solvent (e.g., ethyl acetate).

-

Isolation and Purification : Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification : Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure benzoxazole derivative.[13]

-

Characterization : Confirm the structure and purity of the final product using spectroscopic methods such as NMR, IR, and Mass Spectrometry. Determine the melting point and compare it with literature values if available.

Self-Validation : The integrity of this protocol is validated by the characterization of the final product. A sharp melting point and clean spectroscopic data (NMR, IR) that match the expected structure confirm the success of the synthesis and purification steps.

References

-

benzoxazol-2-yl - Amazon AWS. (URL: [Link])

-

Benzoxazole: Synthetic Methodology and Biological Activities - Global Research Online. (URL: [Link])

-

Introducing 6-Nitro-1,3-Benzoxazole: A Versatile Chemical Compound for Various Applications - Ningbo Inno Pharmchem Co., Ltd. (URL: [Link])

-

2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole - National Institutes of Health (NIH). (URL: [Link])

- US4831152A - 5-halo-6-nitro-2-substituted benzoxazole compounds - Google P

-

6-NITRO-1,3-BENZOXAZOLE Two Chongqing Chemdad Co. - Chemdad. (URL: [Link])

-

Synthesis, spectral studies and biological evaluation of schiff base derivatives of benzothiazole for antimicrobial activity moiety - Research Journal of Pharmaceutical, Biological and Chemical Sciences. (URL: [Link])

-

Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - National Institutes of Health (NIH). (URL: [Link])

-

Biological activities of benzoxazole and its derivatives - ResearchGate. (URL: [Link])

-

General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - National Institutes of Health (NIH). (URL: [Link])

-

(2E)-1-[(6-nitro-1,3-benzoxazol-2-yl)sulfanyl]propan-2-one N-[(1Z)-(4-chlorophenyl) methylidene] thiosemicarbazone Benzoxazole Derivatives and their biological Activities - ResearchGate. (URL: [Link])

-

2-Amino-6-nitro-1,3-benzoxazole - ChemBK. (URL: [Link])

-

Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - Royal Society of Chemistry. (URL: [Link])

-

Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents - MDPI. (URL: [Link])

-

The NMR data of compounds 1-3 and 6 (J in Hz). - ResearchGate. (URL: [Link])

-

Spectroscopy of Amines - Chemistry LibreTexts. (URL: [Link])

-

Benzoxazole - Wikipedia. (URL: [Link])

-

1H and 13C NMR Spectra of Substituted Benzoic Acids - The Royal Society of Chemistry. (URL: [Link])

-

2-Aminobenzoxazole ligands of the hepatitis C virus internal ribosome entry site - Thomas Hermann. (URL: [Link])

-

2-Aminobenzoxazole | C7H6N2O | CID 20707 - PubChem. (URL: [Link])

-

7-Nitro-2,1,3-benzoxadiazole derivatives, a new class of suicide inhibitors for glutathione S-transferases. Mechanism of action of potential anticancer drugs - PubMed. (URL: [Link])

Sources

- 1. This compound | 6458-17-9 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]

- 6. This compound | 6458-17-9 [sigmaaldrich.com]

- 7. This compound - CAS:6458-17-9 - Sunway Pharm Ltd [3wpharm.com]

- 8. 6-NITRO-1,3-BENZOXAZOLE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 6-Nitro-1,3-benzoxazole-2-carboxylic acid|RUO [benchchem.com]

- 11. globalresearchonline.net [globalresearchonline.net]

- 12. nbinno.com [nbinno.com]

- 13. 2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole - PMC [pmc.ncbi.nlm.nih.gov]

6-Nitro-1,3-benzoxazol-2-amine CAS number and molecular structure

An In-depth Technical Guide to 6-Nitro-1,3-benzoxazol-2-amine

Abstract: This technical guide provides a comprehensive overview of this compound (CAS No. 6458-17-9), a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The benzoxazole scaffold is a privileged structure in pharmacology, and its derivatization, particularly with nitro and amino groups, offers a rich landscape for therapeutic innovation.[1][2] This document details the compound's chemical identity, structural characteristics, a proposed synthetic pathway, and expected spectroscopic features. Furthermore, it explores its therapeutic potential based on the known bioactivity of related structures and provides a detailed experimental protocol for its evaluation as an antimicrobial agent. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this versatile chemical entity.

Compound Identification and Molecular Structure

Precise identification is the cornerstone of any chemical research. This compound is registered under a unique CAS number and possesses a well-defined molecular structure and weight.

Table 1: Compound Identification

| Identifier | Value | Source(s) |

|---|---|---|

| CAS Number | 6458-17-9 | [1][3][4] |

| IUPAC Name | This compound | |

| Synonyms | 2-Amino-6-nitrobenzoxazole, 2-Benzoxazolamine, 6-nitro-, 6-nitrobenzo[d]oxazol-2-amine | [4] |

| Molecular Formula | C₇H₅N₃O₃ | [1][4] |

| Molecular Weight | 179.13 g/mol | [1][5] |

| InChI Key | UHYVXILHAMUPRP-UHFFFAOYSA-N | |

Molecular Structure

The molecule consists of a bicyclic benzoxazole core, which is a fusion of a benzene ring and an oxazole ring.[1] Key substitutions include an amino group (-NH₂) at the 2-position and a nitro group (-NO₂) at the 6-position.

Figure 1: Molecular structure of this compound (CID 12251554). Source: PubChem[5]

Figure 1: Molecular structure of this compound (CID 12251554). Source: PubChem[5]

Physicochemical Properties and Structural Analysis

The physicochemical properties of a compound dictate its behavior in biological and chemical systems, influencing everything from solubility to reactivity. While extensive experimental data for this specific molecule is not widely published, key parameters can be derived from computational models and supplier specifications.

Table 2: Physicochemical and Computed Properties

| Property | Value / Description | Source(s) |

|---|---|---|

| Purity | ≥97% (Typical) | |

| Appearance | Expected to be a solid powder | N/A |

| Storage Temperature | Ambient | |

| Hydrogen Bond Donors | 1 | [5] |

| Hydrogen Bond Acceptors | 4 | [5] |

| Polar Surface Area | 97.9 Ų | [5] |

| Rotatable Bond Count | 0 |[5] |

Key Structural Features and Electronic Effects

The biological and chemical reactivity of this compound is governed by the interplay of its three core components:

-

Benzoxazole Core : This planar, aromatic system provides a rigid scaffold that can engage in π-π stacking interactions with biological targets.[1]

-

Amino Group (C2-position) : The amino group is a strong electron-donating group and a hydrogen bond donor. Its presence at the 2-position significantly influences the electronic density of the heterocyclic ring and provides a key interaction point for receptor binding.

-

Nitro Group (C6-position) : The nitro group is a powerful electron-withdrawing moiety.[6] Its presence deactivates the benzene ring towards electrophilic substitution but, more importantly, can enhance the compound's interaction with biological targets and is often associated with increased antimicrobial or anticancer activity.[6][7] The reduction of the nitro group within cells can also lead to the formation of reactive intermediates that contribute to its mechanism of action.[6]

Synthesis and Mechanistic Rationale

Proposed Synthetic Pathway

The synthesis logically begins with the commercially available 2-amino-5-nitrophenol. This precursor contains the necessary ortho-amino and hydroxyl groups, along with the pre-installed nitro group at the correct position. The key transformation is the formation of the oxazole ring by introducing a C2-carbon with an attached amino group. A standard and effective reagent for this transformation is cyanogen bromide (BrCN).

The reaction proceeds via an initial nucleophilic attack of the phenoxide (formed under basic conditions) or the amino group onto the cyanogen bromide, followed by an intramolecular cyclization. The amino group of the 2-aminophenol attacks the electrophilic carbon of the cyanogen group, and subsequent ring closure with the elimination of HBr yields the final 2-amino-substituted benzoxazole ring system.

Diagram 1: Proposed Synthesis Pathway. A logical route from 2-amino-5-nitrophenol via cyclization.

Spectroscopic Characterization (Predicted)

Structural confirmation relies on spectroscopic analysis. While experimental spectra are not available in the cited literature, the expected ¹H and ¹³C NMR chemical shifts can be reliably predicted based on the electronic environment of the protons and carbons in the molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum in a solvent like DMSO-d₆ is expected to show signals for the three aromatic protons and the two protons of the amino group.

-

Aromatic Protons : The benzoxazole ring contains three protons. The proton at C7 (ortho to the ring oxygen) will likely be the most deshielded. The proton at C5 (ortho to the nitro group) will also be significantly deshielded due to the nitro group's strong electron-withdrawing effect. The proton at C4 will be influenced by both the fused oxazole ring and the meta-nitro group.

-

Amino Protons : The -NH₂ protons at the C2 position would likely appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration.

Table 3: Predicted ¹H NMR Chemical Shifts (DMSO-d₆)

| Proton | Predicted δ (ppm) | Multiplicity | Rationale |

|---|---|---|---|

| H-4 | ~8.3 - 8.5 | d | Ortho-coupled to H-5, deshielded by nitro group. |

| H-5 | ~8.0 - 8.2 | dd | Ortho-coupled to H-4, meta-coupled to H-7. |

| H-7 | ~7.7 - 7.9 | d | Meta-coupled to H-5. |

| -NH₂ | ~7.5 - 8.0 | br s | Exchangeable protons, broad signal. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show seven distinct carbon signals. The chemical shifts are heavily influenced by the attached heteroatoms and functional groups.

-

C2 Carbon : This carbon, bonded to two nitrogen atoms and an oxygen atom within the heterocyclic system, will be highly deshielded, appearing far downfield.

-

Aromatic Carbons : The carbon bearing the nitro group (C6) will be deshielded, while the carbons in the ortho and para positions relative to the electron-donating amino group (transmitted through the hetero-ring) will be shielded. Quaternary carbons (C3a, C7a) will have lower intensity signals.

Biological Activity & Therapeutic Potential

The benzoxazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][8] The specific substitutions on the title compound suggest a strong potential for antimicrobial and anticancer applications.

-

Antimicrobial Activity : Nitro-containing heterocyclic compounds are well-established antimicrobial agents.[6] Their mechanism often involves the enzymatic reduction of the nitro group within the microbial cell to produce cytotoxic reactive nitrogen species, which can damage DNA and other critical macromolecules.[6] Furthermore, the benzoxazole core itself has been implicated in the inhibition of essential bacterial enzymes, such as DNA gyrase.[9] The combination of these two pharmacophores in one molecule makes this compound a compelling candidate for development as a novel antibacterial or antifungal agent.[8][9]

-

Anticancer Activity : Many benzoxazole derivatives have demonstrated potent anticancer activity.[8] The planar ring system can intercalate with DNA, and various derivatives have been shown to inhibit key enzymes involved in cancer progression, such as kinases. The evaluation of this compound against various cancer cell lines, such as human colorectal carcinoma (HCT116), would be a logical step in exploring its therapeutic potential.[8]

Experimental Protocol: In Vitro Antimicrobial Screening

To empirically determine the antimicrobial efficacy of this compound, a standardized microdilution broth method to find the Minimum Inhibitory Concentration (MIC) is recommended. This protocol provides a quantitative measure of the compound's potency.[3][9]

Objective

To determine the lowest concentration of this compound that inhibits the visible growth of selected bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

Materials

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

96-well flat-bottom microtiter plates

-

Mueller-Hinton Broth (MHB)

-

Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

-

Positive control antibiotic (e.g., Ciprofloxacin)

-

0.5 McFarland turbidity standard

-

Spectrophotometer (optional, for OD reading)

-

Incubator (37°C)

Step-by-Step Methodology

-

Preparation of Stock Solution : Prepare a 1 mg/mL stock solution of this compound in sterile DMSO.

-

Preparation of Bacterial Inoculum : Culture the bacterial strains overnight in MHB. Dilute the overnight culture to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Further dilute this suspension 1:100 in fresh MHB to obtain a final inoculum of ~1.5 x 10⁶ CFU/mL.

-

Serial Dilution in Microtiter Plate : a. Add 100 µL of sterile MHB to wells 2 through 12 in a 96-well plate row. b. Add 200 µL of the compound stock solution (or a working dilution) to well 1. c. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. d. Well 11 will serve as the growth control (broth and inoculum, no compound). e. Well 12 will serve as the sterility control (broth only).

-

Inoculation : Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL, and the final bacterial concentration will be ~7.5 x 10⁵ CFU/mL.

-

Incubation : Cover the plate and incubate at 37°C for 18-24 hours.

-

Determination of MIC : The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well). The result can be confirmed by reading the optical density at 600 nm.

Diagram 2: MIC Determination Workflow. A standard protocol for assessing antimicrobial activity.

Safety and Handling

As a nitro-aromatic amine derivative, this compound requires careful handling. The following safety precautions are based on data for this class of compounds.

-

Hazard Statements :

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling : Use in a well-ventilated area or under a chemical fume hood. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.

-

Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal : Dispose of waste in accordance with local, state, and federal regulations.

References

- BenchChem. (n.d.). Application Notes and Protocols: Benzoxazole Compounds as Antimicrobial Agents.

- BenchChem. (n.d.). This compound.

- Khan, I., et al. (n.d.). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents.

-

PubChem. (n.d.). 2-Amino-6-nitrobenzoxazole. Retrieved from [Link]

- Asati, V., et al. (2018).

- S. Jayaprakash et al. (2024).

-

ResearchGate. (n.d.). (PDF) Benzoxazole derivatives: design, synthesis and biological evaluation. Retrieved from [Link]

- Google Patents. (n.d.). US4831152A - 5-halo-6-nitro-2-substituted benzoxazole compounds.

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

- Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2012). ISSN: 0975-8585.

- Journal of Chemical and Pharmaceutical Research. (n.d.).

- BenchChem. (n.d.).

- Google Patents. (n.d.).

- bioRxiv. (2022). Identification of 2-amino benzothiazoles with bactericidal activity against Mycobacterium tuberculosis.

- SFA ScholarWorks. (2019). Data on GC/MS Elution profile, 1H and 13C NMR Spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes.

- National Institutes of Health. (n.d.). Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents.

- The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids.

- MDPI. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 717.

- BenchChem. (n.d.). Evaluating the Specificity of 6-Nitro-2-(p-tolyl)benzo[d]oxazole's Biological Activity.

- ResearchGate. (2019). (PDF) Data on GC/MS elution profile, 1H and 13C NMR spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes.

Sources

- 1. This compound | 6458-17-9 | Benchchem [benchchem.com]

- 2. Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. This compound - CAS:6458-17-9 - Sunway Pharm Ltd [3wpharm.com]

- 5. 2-Amino-6-nitrobenzoxazole | C7H5N3O3 | CID 12251554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 6-Nitro-1,3-benzoxazol-2-amine: A Technical Guide for Researchers

Introduction

6-Nitro-1,3-benzoxazol-2-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its benzoxazole core is a recognized privileged scaffold, and the presence of the nitro and amine functionalities imparts distinct electronic properties and potential for diverse biological activities.[1] This guide provides an in-depth analysis of the spectroscopic data for this compound (CAS No: 6458-17-9, Molecular Formula: C₇H₅N₃O₃), offering researchers a comprehensive reference for its structural elucidation and characterization. While complete experimental spectra are not universally published, this document synthesizes available data, theoretical predictions, and analysis of analogous structures to present a robust spectroscopic profile.

Molecular Structure and Spectroscopic Overview

The structure of this compound, presented below, dictates its characteristic spectroscopic features. The aromatic benzoxazole system, the electron-withdrawing nitro group, and the electron-donating amino group all contribute to its unique spectral signature.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the aromatic protons and the amine protons. The electron-withdrawing nitro group and the overall aromatic system will deshield the aromatic protons, shifting them downfield. A study has confirmed the commercial availability of the ¹H NMR spectrum for this compound, corroborating its structural identity.[2]

Expected ¹H NMR Chemical Shifts (in DMSO-d₆):

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| -NH₂ | ~7.0 - 8.0 | Broad Singlet | - | The protons of the primary amine will appear as a broad singlet due to quadrupole broadening and exchange with residual water. Its chemical shift is concentration and temperature dependent. |

| H-4 | ~8.0 - 8.5 | Doublet | ~2.0 - 3.0 | This proton is ortho to the nitro group and will be significantly deshielded. It will appear as a doublet due to coupling with H-5. |

| H-5 | ~7.8 - 8.2 | Doublet of Doublets | J(H5-H4) ≈ 2.0-3.0, J(H5-H7) ≈ 8.0-9.0 | This proton is coupled to both H-4 and H-7, resulting in a doublet of doublets. |

| H-7 | ~7.2 - 7.6 | Doublet | ~8.0 - 9.0 | This proton is ortho to the fused oxazole ring and will be the most upfield of the aromatic protons. It will appear as a doublet due to coupling with H-5. |

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to the compound's potential for limited solubility in other common NMR solvents.

-

Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: A spectral width of 0-12 ppm is typically sufficient.

-

-

Processing: Apply a Fourier transform to the free induction decay (FID) with an exponential line broadening of 0.3 Hz. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton-decoupled ¹³C NMR spectrum will provide valuable information on the carbon framework of the molecule. The presence of the heteroatoms (N, O) and the nitro group will significantly influence the chemical shifts of the carbon atoms. SpectraBase indicates the availability of a ¹³C NMR spectrum for this compound, recorded in DMSO-d₆.[3]

Expected ¹³C NMR Chemical Shifts (in DMSO-d₆):

| Carbon | Expected Chemical Shift (δ, ppm) | Rationale |

| C2 | ~160 - 165 | This carbon is part of the oxazole ring and is bonded to two nitrogen atoms and an oxygen atom, leading to a significant downfield shift. |

| C3a | ~145 - 150 | A quaternary carbon in the fused ring system, adjacent to the oxygen atom. |

| C4 | ~115 - 120 | This aromatic carbon is influenced by the adjacent nitro group. |

| C5 | ~120 - 125 | This aromatic carbon is also influenced by the nitro group. |

| C6 | ~140 - 145 | The carbon atom directly attached to the electron-withdrawing nitro group will be significantly deshielded. |

| C7 | ~105 - 110 | This aromatic carbon is expected to be the most shielded of the benzene ring carbons. |

| C7a | ~135 - 140 | A quaternary carbon at the fusion of the two rings. |

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: Acquire the spectrum on a 75 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse program (e.g., 'zgpg30').

-

Number of Scans: A higher number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: A spectral width of 0-200 ppm is appropriate.

-

-

Processing: Apply a Fourier transform with an exponential line broadening of 1-2 Hz. Phase and baseline correct the spectrum. Reference the spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by absorption bands corresponding to the N-H stretches of the primary amine, the asymmetric and symmetric stretches of the nitro group, and various vibrations of the benzoxazole ring system.

Expected IR Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| N-H (Amine) | 3400 - 3250 | Medium-Strong | Asymmetric and Symmetric Stretching (two bands expected for a primary amine)[4] |

| C-H (Aromatic) | 3100 - 3000 | Medium-Weak | Stretching |

| C=N (Oxazole) | 1650 - 1590 | Medium-Strong | Stretching |

| N-H (Amine) | 1650 - 1580 | Medium | Bending (Scissoring)[4] |

| NO₂ (Nitro) | 1550 - 1475 | Strong | Asymmetric Stretching |

| C=C (Aromatic) | 1600 - 1450 | Medium | Ring Stretching |

| NO₂ (Nitro) | 1360 - 1290 | Strong | Symmetric Stretching |

| C-N (Aromatic Amine) | 1335 - 1250 | Strong | Stretching[4] |

| C-O-C (Oxazole) | 1250 - 1020 | Strong | Asymmetric Stretching |

Experimental Protocol for FT-IR Spectroscopy:

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

ATR: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Scan Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

-

Data Processing: Perform a background subtraction using a spectrum of the empty sample compartment (for KBr) or the clean ATR crystal.

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of this compound. The molecular ion peak (M⁺) should be observed at m/z 179, corresponding to the molecular weight of the compound.

Expected Fragmentation Pathway:

The fragmentation of this compound is expected to proceed through several characteristic pathways, including the loss of the nitro group and cleavage of the benzoxazole ring.

Caption: Predicted major fragmentation pathways for this compound.

Key Predicted Fragments:

| m/z | Proposed Fragment | Rationale |

| 179 | [C₇H₅N₃O₃]⁺˙ | Molecular Ion (M⁺˙) |

| 133 | [C₇H₅N₂O]⁺ | Loss of the nitro group (NO₂) |

| 152 | [C₆H₅N₂O₃]⁺˙ | Loss of hydrogen cyanide (HCN) from the oxazole ring |

| 105 | [C₇H₅N]⁺˙ | Further fragmentation involving loss of CO from the [M - NO₂]⁺ fragment |

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC). For a solid sample, direct insertion probe (DIP) or LC-MS would be suitable.

-

Ionization Method: Electron Ionization (EI) is a common technique that will induce fragmentation. Electrospray Ionization (ESI) can be used to observe the protonated molecule [M+H]⁺ at m/z 180.

-

Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used.

-

Acquisition Parameters:

-

Mass Range: A scan range of m/z 50-300 should be sufficient to observe the molecular ion and major fragments.

-

Ionization Energy (for EI): Typically 70 eV.

-

Conclusion

The spectroscopic data of this compound, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, provide a comprehensive fingerprint for its unequivocal identification and structural verification. This guide, by integrating expected spectral features with established analytical protocols, serves as a valuable resource for researchers in the fields of synthetic chemistry, pharmacology, and materials science. The provided methodologies and interpretive rationale will facilitate the efficient and accurate characterization of this important heterocyclic compound.

References

Sources

The Benzoxazole Core: A Technical Guide to its Discovery, Synthesis, and Medicinal Chemistry

Abstract

The benzoxazole scaffold, a privileged heterocyclic system, is a cornerstone in modern medicinal chemistry, integral to a multitude of biologically active compounds.[1][2] This in-depth technical guide provides a comprehensive journey through the discovery and history of benzoxazole derivatives, from their foundational synthesis in the late 19th century to the sophisticated catalytic methods employed today. We will explore the evolution of synthetic strategies, offering detailed, field-proven experimental protocols for both classical and contemporary methodologies. Furthermore, this guide will delve into the rich pharmacological landscape of benzoxazole derivatives, elucidating their diverse biological activities and the structural nuances that govern their therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this critical pharmacophore.

Historical Perspective: The Genesis of a Privileged Scaffold

The story of benzoxazole is intrinsically linked to the burgeoning field of heterocyclic chemistry in the mid-to-late 19th century. While a singular "discovery" of the benzoxazole ring system is not pinpointed to a specific date, its conceptual and synthetic origins can be traced to the pioneering work on related benz-fused heterocycles.

The foundational groundwork was laid by chemists like Albert Ladenburg in the 1870s with his work on benzimidazoles.[3] The classical method for benzoxazole formation is widely considered an adaptation of the Phillips-Ladenburg synthesis .[3][4] This reaction, initially developed for benzimidazoles through the condensation of ortho-phenylenediamines with carboxylic acids, was logically extended to the synthesis of benzoxazoles by substituting the diamine with an ortho-aminophenol.[5][6] This fundamental transformation, typically requiring harsh conditions such as high temperatures and strong acids like polyphosphoric acid (PPA), opened the door to the systematic exploration of this new class of heterocycles.[7][8]

The initial explorations were primarily of academic interest, focusing on the chemical properties and reactivity of this novel ring system. It wasn't until the 20th century that the significant biological potential of benzoxazole derivatives began to be unveiled, spurring a wave of synthetic innovation that continues to this day. The first naturally occurring benzoxazole alkaloids were not reported until 1972, long after their synthetic counterparts had been established in the laboratory.

Below is a timeline highlighting key milestones in the journey of benzoxazole derivatives:

Caption: A timeline of key discoveries in the history of benzoxazole derivatives.

The Art of Synthesis: From Brute Force to Finesse

The synthesis of the benzoxazole core has evolved dramatically from the high-temperature condensations of the past to the mild, efficient, and environmentally benign methods of the present. The traditional approach of condensing an o-aminophenol with a carboxylic acid or its derivative remains a cornerstone, but the methods to achieve this transformation have diversified significantly.[9][10]

A general workflow for the synthesis of 2-substituted benzoxazoles is depicted below:

Caption: General workflow for the synthesis of 2-substituted benzoxazoles.

Comparative Analysis of Synthetic Methodologies

The choice of synthetic route is dictated by factors such as substrate scope, desired yield, reaction time, and the principles of green chemistry. Below is a comparative summary of classical and modern approaches.

| Synthesis Method | Precursors | Catalyst/Reagent | Solvent | Temp. (°C) | Time | Yield (%) | Reference(s) |

| Classical Condensation | o-Aminophenol, Benzoic Acid | Polyphosphoric Acid (PPA) | None | 150-180 | 4-5 h | 85-95 | [7] |

| Condensation with Aldehyde | o-Aminophenol, Benzaldehyde | LAIL@MNP | None (Sonication) | 70 | 30 min | ~90 | [11] |

| Reaction with Acyl Chloride | o-Aminophenol, Benzoyl Chloride | Methanesulfonic Acid | Toluene | 100-120 | 1-2 h | High | [12] |

| Microwave-Assisted (Solvent-Free) | o-Aminophenol, Carboxylic Acid | None | None | 150-200 | 10-30 min | High | [12] |

| Copper-Catalyzed (from o-haloanilides) | N-(2-bromophenyl)benzamide | CuI / 1,10-phenanthroline | DMSO | 110 | 12 h | 80-95 | [13] |

| Photocatalytic Radical Cyclization | 2-substituted anilines, Aldehydes | Eosin Y | Acetonitrile | Room | 24-36 h | 70-92 | [14] |

Experimental Protocols

2.2.1. Classical Synthesis: 2-Phenylbenzoxazole via Phillips-Ladenburg Condensation

This method exemplifies the traditional approach, relying on high temperatures and a strong dehydrating acid to drive the reaction to completion. The causality behind using PPA is its dual role as a solvent and a powerful dehydrating agent, facilitating the intramolecular cyclization of the initially formed amide intermediate.

-

Materials:

-

o-Aminophenol (1.09 g, 10 mmol)

-

Benzoic Acid (1.22 g, 10 mmol)

-

Polyphosphoric Acid (PPA) (40 g)

-

Crushed Ice

-

10% Sodium Carbonate solution

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate

-

-

Procedure:

-

In a 100 mL round-bottom flask equipped with a mechanical stirrer, combine o-aminophenol and benzoic acid.[7]

-

Carefully add polyphosphoric acid to the flask. The mixture will become a thick paste.

-

Heat the reaction mixture in an oil bath to 160-180°C and maintain for 4-5 hours with vigorous stirring.[7]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Allow the reaction mixture to cool to approximately 100°C and then pour it slowly onto crushed ice with stirring.

-

Neutralize the acidic solution with 10% sodium carbonate solution until a precipitate forms.

-

Filter the crude product, wash with cold water, and dry.

-

Purify the crude product by recrystallization from ethanol to obtain 2-phenylbenzoxazole.

-

2.2.2. Modern Synthesis: Ultrasound-Assisted, Catalyst-Mediated Synthesis of 2-Phenylbenzoxazole

This modern protocol highlights the principles of green chemistry, utilizing a reusable magnetic nanoparticle-supported catalyst and sonication to achieve a rapid and efficient transformation under solvent-free conditions. The catalyst lowers the activation energy for the condensation and cyclization steps, while ultrasound provides the energy for the reaction through acoustic cavitation.

-

Materials:

-

o-Aminophenol (0.109 g, 1.0 mmol)

-

Benzaldehyde (0.106 g, 1.0 mmol)

-

Imidazolium chlorozincate(II) ionic liquid supported on Fe₃O₄ nanoparticles (LAIL@MNP) (4.0 mg)[11]

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate

-

-

Procedure:

-

In a small vial, combine o-aminophenol, benzaldehyde, and the LAIL@MNP catalyst.[11]

-

Place the vial in an ultrasonic bath and sonicate at 70°C for 30 minutes.[11]

-

Monitor the reaction by TLC or GC-MS.

-

After completion, add ethyl acetate (15 mL) to the reaction mixture.

-

Separate the magnetic catalyst from the solution using an external magnet. The catalyst can be washed, dried, and reused.[11]

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

If necessary, purify the product by column chromatography on silica gel.

-

Biological Significance and Medicinal Chemistry

Benzoxazole derivatives exhibit a remarkable breadth of pharmacological activities, a testament to their ability to interact with a wide range of biological targets.[1][2][15] Their planar, rigid structure and the presence of hydrogen bond acceptors (nitrogen and oxygen atoms) allow for effective binding to enzyme active sites and receptors.[16][17]

The therapeutic potential of this scaffold includes:

-

Anticancer Activity: Many benzoxazole derivatives have shown potent antiproliferative effects.[18] One key mechanism is the inhibition of protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial for angiogenesis in tumors.[2]

-

Antimicrobial and Antifungal Activity: The benzoxazole core is found in several compounds with significant activity against a range of bacteria and fungi.[1][19]

-

Anti-inflammatory Activity: The non-steroidal anti-inflammatory drugs (NSAIDs) benoxaprofen and flunoxaprofen are classic examples of bioactive benzoxazoles, although they were later withdrawn due to side effects.[1]

-

CNS Activity: More recent research has explored benzoxazole derivatives as agents targeting the central nervous system, including as 5-HT3 receptor antagonists and melatonin receptor agonists.[20][21]

Structure-Activity Relationship (SAR) Insights

The biological activity of benzoxazole derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system. Some general SAR principles have emerged:

-

Position 2: This is the most common site for substitution and significantly influences the compound's activity. Aromatic or heteroaromatic rings at this position are often crucial for anticancer and antimicrobial effects.

-

Benzene Ring Substitution: The introduction of electron-withdrawing groups (e.g., -NO₂, -Cl) or electron-donating groups (e.g., -OCH₃) on the benzene portion of the benzoxazole core can modulate the electronic properties and lipophilicity of the molecule, thereby affecting its biological activity and pharmacokinetic profile.[22]

Conclusion

From its origins as a chemical curiosity in the late 19th century, the benzoxazole scaffold has evolved into a mainstay of modern drug discovery. The transition from harsh, classical synthetic methods to elegant, efficient catalytic strategies has enabled the creation of vast libraries of derivatives with diverse and potent biological activities. The continued exploration of this versatile core, guided by a deeper understanding of its structure-activity relationships and mechanisms of action, promises to yield new therapeutic agents to address a wide range of diseases.

References

-

Evindar, G., & Batey, R. A. (2006). A General Method for the Formation of Benzoxazoles and Benzothiazoles via a Copper-Catalyzed Cyclization of ortho-Haloanilides. The Journal of Organic Chemistry, 71(5), 1802–1808. Available at: [Link]

-

Kakkar, S., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 92. Available at: [Link]

- Ladenburg, A. (1877). Condensationsvorgänge in der Orthoreihe. Berichte der deutschen chemischen Gesellschaft, 10(1), 1123–1131.

- Lokwani, P., et al. (2011). Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research, 3(3), 302-311.

-

Nguyen, T. H., et al. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega, 4(1), 2137–2144. Available at: [Link]

- Phillips, M. A. (1928). CCCXVII.—The formation of 2-substituted benzimidazoles. Journal of the Chemical Society (Resumed), 2393–2399.

-

Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(34), 23891-23927. Available at: [Link]

-

Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023). Semantic Scholar. Available at: [Link]

-

Vo, T. H., et al. (2021). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. Scientific Reports, 11(1), 21589. Available at: [Link]

Sources

- 1. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. benchchem.com [benchchem.com]

- 4. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]

- 5. adichemistry.com [adichemistry.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. benchchem.com [benchchem.com]

- 8. ijpbs.com [ijpbs.com]

- 9. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]

- 11. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Benzoxazole synthesis [organic-chemistry.org]

- 14. researchgate.net [researchgate.net]

- 15. ijrrjournal.com [ijrrjournal.com]

- 16. Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis of Benzoxazoles_Chemicalbook [chemicalbook.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. jocpr.com [jocpr.com]

- 20. Synthesis and structure-activity relationship of novel benzoxazole derivatives as melatonin receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Discovery of 2-substituted benzoxazole carboxamides as 5-HT3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

The Nitro-Scaffold: A Technical Guide to the Biological Activities of Nitrobenzoxazole Compounds

Introduction: The Emergence of Nitrobenzoxazoles in Drug Discovery

The benzoxazole nucleus, a heterocyclic aromatic compound, represents a privileged scaffold in medicinal chemistry, underpinning a diverse array of pharmacologically active agents.[1][2] Its structural rigidity, coupled with the capacity for extensive functionalization, allows for fine-tuning of physicochemical properties and biological targets.[3] The introduction of a nitro group to this scaffold gives rise to nitrobenzoxazole derivatives, a class of compounds that has demonstrated a remarkable spectrum of biological activities, ranging from anticancer and antimicrobial to antiparasitic effects.[4][5][6] The electron-withdrawing nature of the nitro moiety often enhances the electrophilicity of the benzoxazole ring system, a feature that can be critical for covalent interactions with biological nucleophiles within target proteins, thereby modulating their function.[6] This guide provides an in-depth technical exploration of the multifaceted biological activities of nitrobenzoxazole compounds, offering field-proven insights into their mechanisms of action and the experimental methodologies employed for their evaluation.

I. Anticancer Activity: Targeting Key Oncogenic Pathways

Nitrobenzoxazole derivatives have emerged as promising candidates in oncology, exhibiting potent cytotoxic effects against a range of cancer cell lines.[7][8] Their anticancer activity is often attributed to their ability to interfere with critical signaling pathways that govern cell proliferation, survival, and apoptosis.

A. Mechanism of Action: Inhibition of mTOR and GSTP1 Signaling

Two prominent mechanisms of action have been elucidated for the anticancer effects of certain nitrobenzoxazole compounds: the inhibition of the mammalian target of rapamycin (mTOR) signaling pathway and the modulation of the Glutathione S-transferase P1 (GSTP1)-c-Jun N-terminal kinase (JNK) interaction.

1. mTOR Pathway Inhibition:

The mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[9][10] Specific nitrobenzoxazole derivatives have been shown to function as mTOR inhibitors.[11] By binding to the mTOR kinase domain, these compounds can block the phosphorylation of downstream effectors like S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1), leading to the suppression of protein synthesis and cell cycle arrest.[10]

Caption: mTOR signaling pathway and the inhibitory action of nitrobenzoxazole derivatives.

2. GSTP1-JNK Pathway Modulation:

Glutathione S-transferase P1 (GSTP1) is an enzyme often overexpressed in cancer cells, where it can contribute to drug resistance. GSTP1 can bind to and inhibit c-Jun N-terminal kinase (JNK), a key regulator of apoptosis.[1][12] Certain nitrobenzoxazole compounds, such as NBDHEX, act as suicide inhibitors of GSTs.[10] These compounds can form a complex with glutathione (GSH) that binds tightly to the active site of GSTP1, leading to the dissociation of the JNK-GSTP1 complex.[10] The released and activated JNK can then phosphorylate its downstream targets, initiating the apoptotic cascade.[4][12][13]

Caption: Modulation of the GSTP1-JNK pathway by nitrobenzoxazole compounds.

B. Experimental Protocols for Anticancer Activity Evaluation

A systematic evaluation of the anticancer potential of nitrobenzoxazole compounds involves a tiered screening approach, progressing from initial cytotoxicity assessments to more detailed mechanistic studies.

Caption: Experimental workflow for evaluating the anticancer activity of nitrobenzoxazole compounds.

1. Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[14]

-

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3][15] The amount of formazan produced is directly proportional to the number of living cells.

-

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours at 37°C.[15]

-

Compound Treatment: Treat the cells with various concentrations of the nitrobenzoxazole compound and incubate for 24-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[14]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[15]

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the half-maximal inhibitory concentration (IC50).

-

2. Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[16]

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[5] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be fluorescently labeled. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells.[5]

-

Protocol:

-

Cell Treatment: Treat cells with the nitrobenzoxazole compound at its IC50 concentration for a predetermined time.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer and add FITC-conjugated Annexin V and PI.[2]

-

Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the different cell populations.[16]

-

3. Cell Cycle Analysis

Flow cytometry analysis of DNA content is used to determine the effect of a compound on cell cycle progression.[17][18]

-

Principle: Propidium iodide stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.[19] This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[19]

-

Protocol:

-

Cell Treatment and Harvesting: Treat cells with the compound and harvest as described for the apoptosis assay.

-

Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.[17][20]

-

Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A (to prevent staining of RNA).[19][20]

-

Incubation: Incubate the cells in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.[18]

-

Table 1: Representative Anticancer Activity of Nitrobenzoxazole Derivatives

| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| 2-(2,3-dimethylphenyl)-6-nitrobenzoxazole | MDA-MB-231 | MTT | 40.99 | [11] |

| NBDHEX | Various human tumor cell lines | Not specified | Submicromolar | [10] |

II. Antimicrobial Activity: Combating Bacterial Pathogens

The emergence of multidrug-resistant bacteria necessitates the development of novel antimicrobial agents. Nitrobenzoxazole derivatives have demonstrated promising antibacterial activity against a range of pathogens.[16][21]

A. Mechanism of Action: Disruption of Bacterial Cell Integrity

The antibacterial mechanism of some nitro-containing compounds involves their reduction within the bacterial cell to produce toxic radical species that can damage cellular macromolecules, including DNA.[6] Additionally, some benzoxazole derivatives have been shown to perturb the bacterial cell membrane potential, leading to a loss of cellular integrity and function.[16][21]

B. Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[22][23]

-

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[22]

-

Protocol:

-

Preparation of Bacterial Inoculum: Prepare a standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.[24]

-

Serial Dilution of Compound: Perform a two-fold serial dilution of the nitrobenzoxazole compound in a 96-well microtiter plate containing broth.[22]

-

Inoculation: Inoculate each well with the standardized bacterial suspension.[25][26]

-

Incubation: Incubate the plate at 37°C for 16-20 hours.[22][23]

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[24]

-

Table 2: Representative Antibacterial Activity of a Benzoxazole-Nitrothiophene Compound

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| IITR00803 | Salmonella enterica serovar Typhimurium | 4 | [16][21] |

| IITR00803 | Escherichia coli | 8 | [16][21] |

III. Antiparasitic Activity: A New Frontier in Tropical Medicine

Nitro-heterocyclic compounds have long been a mainstay in the treatment of parasitic diseases.[18] Nitrobenzoxazole derivatives are now being explored for their potential against parasites such as Plasmodium falciparum (the causative agent of malaria) and Giardia lamblia.[9][18][27]

A. Mechanism of Action: Targeting Parasite-Specific Pathways

The mechanism of action of nitro-compounds against anaerobic parasites like Giardia lamblia often involves the reductive activation of the nitro group by parasite-specific enzymes, leading to the formation of cytotoxic metabolites that damage parasitic DNA and proteins.[6][18] In the case of Plasmodium falciparum, some nitrobenzoxadiazole derivatives have shown activity against the transmissible gametocyte stages, suggesting a potential role in blocking malaria transmission.[9][27]

B. Experimental Protocols for Antiparasitic Activity Evaluation

1. Anti-plasmodial Activity Assay

Several methods are available to assess the in vitro activity of compounds against P. falciparum. A common method involves measuring the incorporation of a radiolabeled precursor, such as [3H]-hypoxanthine, into the parasite's nucleic acids.[28][29] Fluorometric methods using DNA-binding dyes like SYBR Green I or DAPI are also widely used.[30][31]

-